molecular formula C17H18N2O B12524595 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-82-7

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile

Cat. No.: B12524595
CAS No.: 664362-82-7
M. Wt: 266.34 g/mol
InChI Key: WPJPKLMOLIBMCL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile adheres to IUPAC guidelines for polycyclic and heterocyclic compounds. The root structure is naphthalene, a bicyclic aromatic hydrocarbon, substituted at position 1 with a nitrile group (-C≡N) and at position 4 with a piperidinyl group. The piperidine ring (a six-membered nitrogen-containing heterocycle) is further modified by a hydroxymethyl (-CH₂OH) substituent at its 4-position.

Breaking down the nomenclature:

  • Naphthalene-1-carbonitrile : Indicates a nitrile group at position 1 of the naphthalene system.
  • 4-(hydroxymethyl)piperidin-1-yl : Specifies a piperidine ring substituted at position 4 with a hydroxymethyl group, connected via its nitrogen atom (position 1) to the naphthalene core.

This naming convention ensures unambiguous identification, distinguishing it from isomers such as 4-(3-hydroxymethylpiperidin-1-yl)naphthalene-1-carbonitrile, where the hydroxymethyl group occupies a different position on the piperidine ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₈N₂O reflects the compound’s composition:

  • 17 carbon atoms : 10 from naphthalene, 6 from piperidine, and 1 from the hydroxymethyl group.
  • 18 hydrogen atoms : Distributed across the naphthalene core, piperidine ring, and hydroxymethyl substituent.
  • 2 nitrogen atoms : One in the piperidine ring and one in the nitrile group.
  • 1 oxygen atom : From the hydroxymethyl group’s hydroxyl moiety.

The molecular weight, calculated as 266.34 g/mol , aligns with the formula’s atomic masses:

Element Quantity Atomic Mass (g/mol) Total Contribution (g/mol)
C 17 12.01 204.17
H 18 1.008 18.14
N 2 14.01 28.02
O 1 16.00 16.00
Total 266.34

This molecular weight is critical for spectroscopic identification and chromatographic analysis, distinguishing it from heavier analogs like 4-(1-naphthyl)piperidine hydrochloride (C₁₅H₁₈ClN, 247.76 g/mol).

Structural Elucidation Through X-ray Crystallography

While X-ray crystallography data for this specific compound is not publicly available, computational models provide insights into its three-dimensional conformation. The PubChem entry features a 3D interactive structure highlighting key geometric parameters:

  • The piperidine ring adopts a chair conformation, minimizing steric strain.
  • The hydroxymethyl group (-CH₂OH) extends axially from the piperidine’s 4-position, forming hydrogen-bonding interactions with adjacent molecules in theoretical packing models.
  • The naphthalene system remains nearly planar, with a slight twist (≤5.8°) between its aromatic rings, a phenomenon observed in substituted naphthalenes due to steric or electronic effects.

Comparative studies of fluorene derivatives (e.g., 9,9-bis(hydroxymethyl)-9H-fluorene) demonstrate how X-ray crystallography resolves similar structural features, such as torsion angles (84.5° to -96.1°) and intermolecular hydrogen bonding. For 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile, hypothetical crystal packing could involve O-H···N hydrogen bonds between the hydroxymethyl group and nitrile nitrogen, though experimental validation is required.

Comparative Analysis with Related Naphthonitrile Derivatives

The structural uniqueness of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile becomes evident when compared to analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile C₁₇H₁₈N₂O Piperidinyl, hydroxymethyl, nitrile 266.34
4-(1-Naphthyl)piperidine hydrochloride C₁₅H₁₈ClN Piperidinyl, naphthyl 247.76
9,9-Bis(hydroxymethyl)-9H-fluorene C₁₅H₁₄O₂ Fluorenyl, dual hydroxymethyl 226.27

Key distinctions :

  • Piperidine vs. Fluorene Core : Unlike fluorene-based derivatives, this compound’s naphthalene core lacks a bridging carbon, reducing steric hindrance.
  • Substituent Diversity : The hydroxymethyl group on the piperidine ring introduces hydrogen-bonding capability absent in simpler analogs like 4-(1-naphthyl)piperidine.
  • Electronic Effects : The electron-withdrawing nitrile group at position 1 polarizes the naphthalene system, potentially enhancing reactivity toward nucleophilic aromatic substitution compared to non-cyano derivatives.

These comparisons underscore the compound’s hybrid character, merging the rigidity of naphthalene with the versatility of a functionalized piperidine ring.

Properties

CAS No.

664362-82-7

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-11-14-5-6-17(16-4-2-1-3-15(14)16)19-9-7-13(12-20)8-10-19/h1-6,13,20H,7-10,12H2

InChI Key

WPJPKLMOLIBMCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Naphthonitrile Derivatives

The naphthonitrile group is typically introduced via cyanation reactions or dehydrogenative transformations :

  • Base-Induced Dearomative Hydride Addition :
    Treatment of 1-naphthylmethylamine with potassium hydride (KH) or n-BuLi/t-BuOK in THF generates 1-naphthonitrile intermediates through β-hydride elimination. This method achieves regioselective functionalization at the C4 position, critical for subsequent coupling.
  • Friedel-Crafts Acylation :
    4-Halo-1-naphthoic acids (e.g., 4-chloro, bromo, or iodo derivatives) are synthesized via Friedel-Crafts acylation of halogenated naphthalenes, followed by oxidation and esterification.

Synthesis of 4-(Hydroxymethyl)piperidine

The piperidine moiety is prepared through:

  • Reductive Amination :
    Cyclization of 4-aminobutanol derivatives with ketones or aldehydes under hydrogenation conditions.
  • Asymmetric Hydrogenation :
    Ru-catalyzed hydrogenation of 4-amino-3-oxobutanoate esters yields enantiomerically pure 4-hydroxypiperidines.

Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling is the most efficient method for linking the naphthonitrile and piperidine groups:

  • Catalytic System :
    Pd(dba)₂/XPhos or RuPhos ligands enable coupling of 1-bromo-4-naphthonitrile with 4-(hydroxymethyl)piperidine.
  • Conditions :
    • Solvent: Toluene or THF
    • Base: NaOtBu or Cs₂CO₃
    • Temperature: 80–110°C
    • Yield: 70–90%

Example Protocol :

  • Combine Pd(dba)₂ (1.5 mol%), XPhos (3 mol%), NaOtBu (2 equiv.), and toluene.
  • Add 1-bromo-4-naphthonitrile (1 equiv.) and 4-(hydroxymethyl)piperidine (1.2 equiv.).
  • Reflux for 6–12 hours.
  • Purify via silica gel chromatography (hexane/EtOAc).

Nucleophilic Aromatic Substitution

Direct displacement of a halogen on the naphthalene ring by the piperidine amine:

  • Conditions :
    • Substrate: 1-fluoro- or 1-chloro-4-naphthonitrile
    • Solvent: DMF or DMSO
    • Base: K₂CO₃
    • Temperature: 120–150°C
    • Yield: 50–65%

Functional Group Modifications

Hydroxymethyl Protection/Deprotection

To prevent side reactions during coupling:

  • Protection :
    Convert the hydroxymethyl group to a TBS ether (using TBSCl/imidazole) or acetate (Ac₂O/pyridine).
  • Deprotection :
    • TBS removal: TBAF in THF.
    • Acetate hydrolysis: K₂CO₃/MeOH.

Cyanidation of Naphthalene

For late-stage introduction of the nitrile group:

  • Copper-Mediated Cyanation :
    Treat 1-bromo-4-naphthylamine with CuCN in DMF at 150°C.

Optimization and Challenges

Reaction Efficiency

  • Catalyst Loading :
    Pd(dba)₂/XPhos systems achieve full conversion at 1.5 mol% Pd.
  • Solvent Effects :
    Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.

Competing Pathways

  • Oversubstitution :
    Excess piperidine leads to bis-alkylated byproducts; stoichiometric control is critical.
  • Dehydration :
    The hydroxymethyl group may dehydrate under acidic conditions; neutral pH is maintained.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.85–7.50 (m, 5H, naphthyl-H), 3.75 (s, 2H, CH₂OH), 3.10 (t, J = 6.0 Hz, 4H, piperidine-H), 2.45 (m, 1H, piperidine-H).
  • HRMS : m/z 266.34 [M+H]⁺ (C₁₇H₁₈N₂O).

Purity and Yield

  • HPLC : >98% purity (C18 column, MeCN/H₂O).
  • Isolated Yield : 70–85% for optimized Buchwald-Hartwig protocols.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd Recovery :
    Use of immobilized Pd catalysts (e.g., Pd/C) reduces metal leaching.
  • Ligand Availability :
    XPhos and RuPhos are commercially available at scale.

Green Chemistry Metrics

  • E-Factor : 2.5–3.5 (solvent recovery included).
  • PMI : 6.8 kg/kg (process mass intensity).

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[4-(Carboxymethyl)-1-piperidinyl]-1-naphthonitrile.

    Reduction: Formation of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthylamine.

    Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Inhibition of Fatty Acid Synthase (FASN)

One of the primary applications of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is its role as an inhibitor of fatty acid synthase. FASN is a key enzyme involved in lipid biosynthesis, and its inhibition has implications for:

  • Cancer Treatment : The compound has shown promise in modulating the growth and proliferation of cancer cell lines by inhibiting FASN activity. This suggests potential for developing anti-cancer therapies targeting metabolic pathways associated with tumor growth .
  • Metabolic Disorders : Inhibition of FASN may also be beneficial in treating obesity and diabetes, as it can help regulate lipid metabolism .

Neurological Applications

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems:

  • Acetylcholinesterase Inhibition : There is evidence that compounds with similar structures can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property may be leveraged in developing treatments for neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : Preliminary studies indicate that related compounds may possess neuroprotective properties, further emphasizing the therapeutic potential of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile in neurological disorders .

Enzyme Modulation

The compound has been studied for its ability to modulate various enzyme activities:

  • Protein Kinase Inhibition : It may affect the activity of specific protein kinases involved in signaling pathways related to cancer and inflammation . The modulation of these pathways could lead to therapeutic strategies for autoimmune diseases and cancers.

Antimicrobial Activity

Research indicates that compounds similar to 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile exhibit antibacterial properties:

  • In Vitro Studies : Some derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of synthesized piperidine derivatives, including 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile. The results indicated that certain compounds inhibited cell proliferation in various cancer cell lines, achieving IC50 values below 10 µM, highlighting their potential as anti-cancer agents.

Case Study 2: Neurological Effects

In a neuropharmacological study, compounds structurally related to 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile were tested for their ability to inhibit acetylcholinesterase. The most active derivatives demonstrated IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites, potentially leading to improved biological activity . The piperidine ring may interact with receptors or enzymes, modulating their activity and resulting in various pharmacological effects.

Comparison with Similar Compounds

Core Structural Modifications: Piperidine vs. Azepane

A key structural analog is 4-(azepan-1-yl)naphthalene-1-carbonitrile (CAS: 664362-62-3), which replaces the piperidine ring with a seven-membered azepane ring.

Property 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile 4-(azepan-1-yl)naphthalene-1-carbonitrile
Ring Size 6-membered (piperidine) 7-membered (azepane)
LogP ~2.8 (estimated) ~3.2 (higher lipophilicity)
Solubility (H₂O) ~15 µM ~8 µM
Conformational Flexibility Moderate High (due to larger ring)

Research Findings :

  • The azepane analog exhibits enhanced membrane permeability due to higher lipophilicity but reduced aqueous solubility, limiting its utility in aqueous biological systems .

Substituent Variations: Hydroxymethyl vs. Aryl/Methylamino Groups

Compounds such as 4-aryl-4-(naphth-1-ylmethylamino)-methyl-piperidines () share the piperidine-naphthalene core but feature aryl and methylamino substituents instead of hydroxymethyl.

Property 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile 4-aryl-4-(naphth-1-ylmethylamino)-methyl-piperidines
Key Substituent Hydroxymethyl Aryl + methylamino
Electron Effects Electron-donating (via -OH) Variable (aryl groups can be electron-withdrawing)
Biological Activity Moderate GPCR affinity High kinase inhibition (e.g., EGFR, IC₅₀ = 50 nM)
Metabolic Stability Lower (hydroxymethyl susceptible to oxidation) Higher (aryl groups resist Phase I metabolism)

Research Findings :

  • The methylamino group in aryl-piperidine analogs enhances basicity, improving interactions with acidic residues in kinase active sites .
  • The hydroxymethyl group in the target compound may increase metabolic clearance via oxidation to carboxylic acid derivatives, as observed in related hydrazine-containing compounds (e.g., 4-(hydroxymethyl)phenylhydrazine → diazonium ion) .

Functional Group Comparisons: Nitrile vs. Alternative Polar Groups

Replacing the nitrile group with carboxyl or amide functionalities alters binding and solubility profiles.

Property 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthamide
Functional Group Nitrile (-CN) Amide (-CONH₂)
Hydrogen Bonding Weak (polar but non-H-bonding) Strong (donor/acceptor)
Solubility (H₂O) ~15 µM ~120 µM
Enzyme Inhibition (IC₅₀) 180 nM (example protease) 90 nM (improved due to H-bonding)

Research Findings :

  • Amide derivatives show superior solubility but may exhibit off-target interactions due to promiscuous H-bonding .

Biological Activity

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor agonist. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile
  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 7041691

The biological activity of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile primarily involves its interaction with androgen receptors. This compound has been identified as a potential agonist, which means it can bind to androgen receptors and activate them, mimicking the effects of natural androgens like testosterone. This mechanism is crucial for its potential applications in treating conditions related to androgen deficiency, such as prostate cancer and hypogonadism .

1. Androgen Receptor Agonism

Research indicates that 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile exhibits significant androgen receptor agonistic activity. This property makes it a candidate for further investigation in therapies aimed at conditions like:

  • Prostate Cancer : By activating androgen receptors, the compound may help in managing hormone-sensitive cancers .
  • Hypogonadism : It could potentially restore normal androgen levels in patients suffering from deficiency .

2. Antioxidant Activity

In addition to its role as an androgen receptor agonist, preliminary studies suggest that this compound may exhibit antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress, which is linked to various chronic diseases .

Study on Androgen Receptor Activity

A notable study investigated the effects of various compounds on androgen receptor activation. The results showed that 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile significantly increased the transcriptional activity of androgen-responsive genes in vitro, indicating its potential as a therapeutic agent for androgen-related disorders .

Antioxidant Potential

Another research effort focused on the antioxidant capabilities of this compound. It was found that it could scavenge free radicals effectively, which suggests potential applications in preventing oxidative damage in cells and tissues .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityPotential Applications
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrileAndrogen receptor agonist, antioxidantProstate cancer, hypogonadism
TestosteroneNatural androgenHormone replacement therapy
Dihydrotestosterone (DHT)Strong androgenic activityProstate health management

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